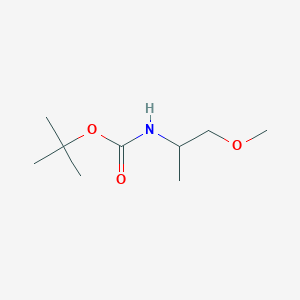

tert-butyl N-(1-methoxypropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl (1-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is commonly used in various fields of research, including medical, environmental, and industrial research. This compound is a carbamate derivative and is often utilized as a protecting group in organic synthesis.

Mechanism of Action

Target of Action

Tert-Butyl N-(1-methoxypropan-2-yl)carbamate, also known as tert-Butyl (1-methoxypropan-2-yl)carbamate, is a complex organic compound. Related compounds have been shown to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that related compounds selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may influence neuronal signaling pathways .

Result of Action

The regulation of crmp2 and the modulation of voltage-gated sodium channels suggest that it may have effects on neuronal function .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as distillation and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates and other oxidation products.

Reduction: Reduction reactions can convert it into amines and alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines and alcohols .

Scientific Research Applications

Tert-Butyl (1-methoxypropan-2-yl)carbamate has a wide range of scientific research applications:

Biology: In biological research, it is used to study enzyme mechanisms and protein interactions.

Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the methoxypropan-2-yl group.

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure, making it more rigid.

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate: Similar but has a hydroxyl group instead of a methoxy group.

Uniqueness

Tert-Butyl (1-methoxypropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and electronic effects that make it an effective protecting group in organic synthesis. Its methoxypropan-2-yl group adds additional functionality, making it versatile for various applications .

Biological Activity

Tert-butyl N-(1-methoxypropan-2-yl)carbamate (TBMPC) is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBMPC has the molecular formula C9H19N1O3 and a molecular weight of 189.25 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxy group that may influence its reactivity and biological interactions.

Synthesis Methods

Several synthetic approaches are available for producing TBMPC, including:

- Direct Carbamation : Reaction of tert-butyl alcohol with isocyanates.

- Substitution Reactions : Utilizing various nucleophiles to modify the carbamate structure.

These methods highlight the versatility of TBMPC as an intermediate in pharmaceutical synthesis.

Enzyme Inhibition

Preliminary studies indicate that TBMPC may inhibit specific enzymes, potentially affecting metabolic pathways. The compound's interactions with enzymes could lead to various biological effects, although comprehensive data on its specific targets is still emerging.

Antiproliferative Effects

Research has indicated that compounds structurally similar to TBMPC exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 2.2 to 8.7 µM against cell lines like MCF-7 and HCT 116 . While direct data on TBMPC's antiproliferative effects is limited, its structural characteristics suggest potential efficacy.

Antioxidant Activity

TBMPC has been studied for its antioxidant properties. In vitro assays demonstrated that compounds related to TBMPC can reduce reactive oxygen species (ROS) levels in cells, indicating a protective role against oxidative stress . However, the extent of this activity in TBMPC specifically requires further investigation.

The mechanism by which TBMPC exerts its biological effects is likely through interaction with molecular targets such as enzymes or receptors. The compound may modulate signaling pathways involved in cell proliferation and survival, although specific pathways remain to be fully elucidated.

Case Studies and Research Findings

- Antiproliferative Activity : A study focusing on methoxy-substituted carbamates highlighted their ability to inhibit cancer cell growth. The most effective derivatives exhibited low micromolar concentrations for significant inhibition, suggesting that TBMPC might share similar properties .

- Oxidative Stress Response : Research involving antioxidant assays revealed that certain derivatives could mitigate oxidative damage in cancer cells induced by tert-butyl hydroperoxide (TBHP). These findings suggest a potential application for TBMPC in cancer therapy by reducing oxidative stress .

- Enzyme Interaction Studies : Initial investigations into TBMPC's binding affinities with specific enzymes have shown promise but require more detailed exploration to confirm therapeutic potential.

Properties

IUPAC Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571542 |

Source

|

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194156-54-2 |

Source

|

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.